molecular formula C19H14N2OS2 B3017855 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034252-96-3

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B3017855
CAS No.: 2034252-96-3
M. Wt: 350.45
InChI Key: YBHHYXXNHMHVIG-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a combination of thiophene, pyridine, and benzo[b]thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of catalysts to achieve the desired products. For example, the oxidation of thiophene derivatives may require acidic or basic conditions depending on the oxidizing agent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of thiophene, pyridine, and benzo[b]thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c22-19(18-9-14-4-1-2-5-17(14)24-18)21-11-13-8-15(12-20-10-13)16-6-3-7-23-16/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHHYXXNHMHVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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